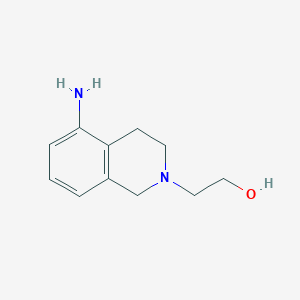
2-(5-amino-3,4-dihydro-1H-isoquinolin-2-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-amino-3,4-dihydro-1H-isoquinolin-2-yl)ethanol is a compound that belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of an amino group and an ethanol group attached to the isoquinoline core. Isoquinolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-3,4-dihydro-1H-isoquinolin-2-yl)ethanol typically involves the reduction of isoquinoline derivatives. One common method is the reduction of 2-nitro-3,4-dihydroisoquinoline using hydrogen gas in the presence of a palladium catalyst. The resulting amine is then reacted with ethylene oxide to introduce the ethanol group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-amino-3,4-dihydro-1H-isoquinolin-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(5-amino-3,4-dihydro-1H-isoquinolin-2-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of isoquinoline-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of 2-(5-amino-3,4-dihydro-1H-isoquinolin-2-yl)ethanol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ethanol group can enhance the compound’s solubility and bioavailability. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3,4-dihydro-1H-isoquinolin-2-yl)ethanol: Lacks the amino group, which may reduce its biological activity.
2-(5-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanol: Contains a nitro group instead of an amino group, which can alter its reactivity and biological properties.
2-(5-methyl-3,4-dihydro-1H-isoquinolin-2-yl)ethanol: Contains a methyl group instead of an amino group, which can affect its chemical and biological behavior.
Uniqueness
The presence of both an amino group and an ethanol group in 2-(5-amino-3,4-dihydro-1H-isoquinolin-2-yl)ethanol makes it unique among isoquinoline derivatives. This combination of functional groups can enhance its solubility, reactivity, and potential biological activities, making it a valuable compound in various fields of research .
Eigenschaften
Molekularformel |
C11H16N2O |
|---|---|
Molekulargewicht |
192.26 g/mol |
IUPAC-Name |
2-(5-amino-3,4-dihydro-1H-isoquinolin-2-yl)ethanol |
InChI |
InChI=1S/C11H16N2O/c12-11-3-1-2-9-8-13(6-7-14)5-4-10(9)11/h1-3,14H,4-8,12H2 |
InChI-Schlüssel |
ZKUDDCBUKOCPEG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC2=C1C(=CC=C2)N)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






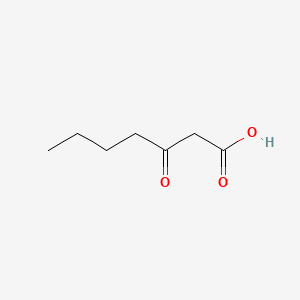
![6-Bromo-2,5-dimethyl-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B13889364.png)
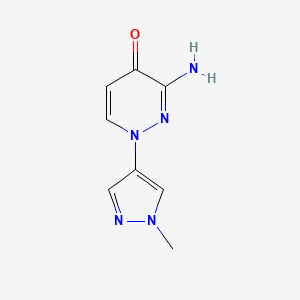

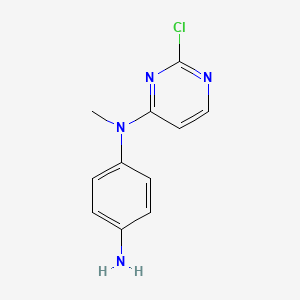

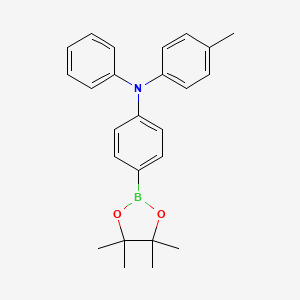
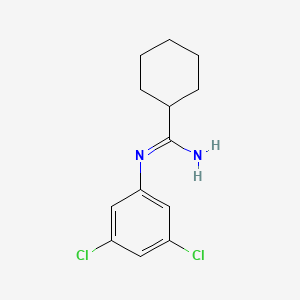

![[5-(1,3-Dioxolan-2-yl)furan-2-yl]-trimethylstannane](/img/structure/B13889424.png)
